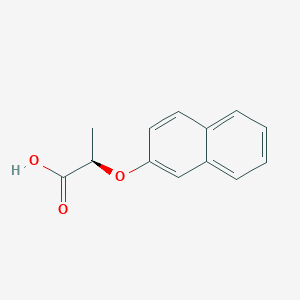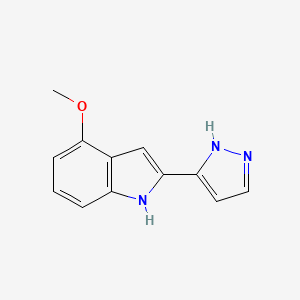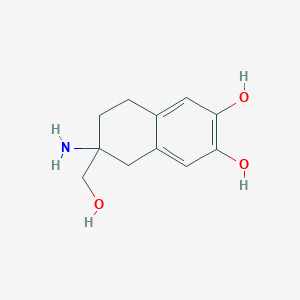
4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one is a compound that features a trifluoromethyl group attached to a naphthyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one typically involves the introduction of the trifluoromethyl group into the naphthyridine core. One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions. The optimized reaction conditions include the use of copper(II) triflate (Cu(OTf)2) and 1,10-phenanthroline (phen) in acetonitrile (CH3CN) at 35°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like trifluoromethyltrimethylsilane (TMSCF3) and trifluoromethyl iodide (CF3I) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
科学的研究の応用
4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity.
作用機序
The mechanism of action of 4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The compound can interact with enzymes, receptors, and other biological molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Trifluoromethane (CF3H)
- 1,1,1-Trifluoroethane (CF3CH3)
- Hexafluoroacetone (CF3COCF3)
Uniqueness
4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one is unique due to its naphthyridine core combined with a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The presence of the trifluoromethyl group enhances the compound’s stability, reactivity, and ability to interact with biological targets, distinguishing it from other similar compounds.
特性
分子式 |
C9H7F3N2O |
|---|---|
分子量 |
216.16 g/mol |
IUPAC名 |
4-(trifluoromethyl)-6,8-dihydro-5H-1,6-naphthyridin-7-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)6-1-2-13-7-3-8(15)14-4-5(6)7/h1-2H,3-4H2,(H,14,15) |
InChIキー |
QGISETFGFHPZJD-UHFFFAOYSA-N |
正規SMILES |
C1C2=NC=CC(=C2CNC1=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2H-Benzo[H]chromene-3-carbaldehyde](/img/structure/B11892011.png)


